4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde
Overview
Description
4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde, also known as 4-methyl-3-triazolylbenzaldehyde (MTB), is a synthetic aromatic aldehyde used in a variety of scientific research applications. It is a colorless crystalline compound with a melting point of 166-169°C. MTB is used in organic synthesis and as a reagent for the preparation of heterocyclic compounds. It is also used in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Scientific Research Applications
MTB is used in a variety of scientific research applications. It has been used as a reagent for the synthesis of heterocyclic compounds, such as 2-substituted 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,2,4-thiadiazoles. It is also used as a starting material for the synthesis of biologically active compounds, such as anticonvulsants, antiviral agents, and anti-inflammatory agents.
Mechanism of Action
MTB is a synthetic aromatic aldehyde that can undergo a variety of reactions, depending on the conditions. It can react with amines to form Schiff bases, which can then be reduced to form imines. It can also react with alcohols to form hemiacetals, which can then be oxidized to form aldehydes. Additionally, MTB can undergo Diels-Alder reactions with dienophiles to form cyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of MTB are not well understood. However, it has been used as a reagent for the synthesis of biologically active compounds, such as anticonvulsants, antiviral agents, and anti-inflammatory agents. It is also possible that MTB could have some antioxidant activity, as it has been used as a reagent for the synthesis of antioxidants.
Advantages and Limitations for Lab Experiments
The main advantage of using MTB in laboratory experiments is its availability and low cost. It is also easy to handle and store, and it is relatively stable at room temperature. However, it is important to note that MTB is a highly flammable compound and should be handled with caution. Additionally, it has a strong odor and should be used in a well-ventilated area.
Future Directions
There are a number of potential future directions for research involving MTB. These include further investigation into its biochemical and physiological effects, its potential antioxidant activity, and its use as a reagent for the synthesis of biologically active compounds. Additionally, further studies could be conducted to explore its potential use in the synthesis of dyes, pharmaceuticals, and other organic compounds. Finally, research could be conducted to explore its potential use as a reagent for the synthesis of heterocyclic compounds.
Properties
IUPAC Name |
4-(3-methyl-1,2,4-triazol-1-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-11-7-13(12-8)10-4-2-9(6-14)3-5-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDBQIZGJBHRDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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